3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine
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Overview
Description
3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety and a benzodioxole group
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine typically involves multiple steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with the benzodioxole group under controlled conditions.
Pyridazine Ring Formation: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Final Coupling: The final step involves coupling the piperazine derivative with the pyridazine ring in the presence of a sulfonylating agent to introduce the propane-1-sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole group.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine and pyridazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(methylsulfonyl)pyridazine
- 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(ethylsulfonyl)pyridazine
- 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(butane-1-sulfonyl)pyridazine
Uniqueness
The uniqueness of 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propane-1-sulfonyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylsulfonylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-2-11-28(24,25)19-6-5-18(20-21-19)23-9-7-22(8-10-23)13-15-3-4-16-17(12-15)27-14-26-16/h3-6,12H,2,7-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTQHICYKZSPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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